1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two cyano groups at the 4 and 5 positions, and a keto group at the 2 position, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles: Common nucleophiles for substitution reactions include amines and alcohols.
Major Products
Oxidation Products: Imidazole derivatives with various functional groups.
Reduction Products: Hydroxylated imidazole derivatives.
Substitution Products: Imidazole derivatives with substituted cyano groups.
Scientific Research Applications
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds:
Properties
CAS No. |
167781-27-3 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxoimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H6N4O/c1-10-5(3-8)6(4-9)11(2)7(10)12/h1-2H3 |
InChI Key |
IHHSHJDTSLUMPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N(C1=O)C)C#N)C#N |
Origin of Product |
United States |
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